ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC16297052
Molecular Formula: C29H26O6
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26O6 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | ethyl 3-[4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C29H26O6/c1-3-33-28(31)16-15-25-19(2)24-14-13-23(17-27(24)35-29(25)32)34-18-26(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-14,17H,3,15-16,18H2,1-2H3 |
| Standard InChI Key | RJHGTBNJKSLHRZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC1=O)C |
Introduction
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromenone derivatives. It features a unique structure characterized by a biphenyl moiety and an ester functional group, making it relevant in various fields such as medicinal chemistry and organic synthesis .
Key Features:
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Chemical Structure: The compound includes a chromenone backbone with a biphenyl substituent and an ethoxy carbonyl functionality.
Chemical Reactions:
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Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
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Transesterification: It can participate in transesterification reactions, exchanging ester groups.
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Oxidation: Requires specific conditions and oxidizing agents like potassium permanganate or chromium trioxide.
Biological Activities and Potential Applications
Chromenone derivatives, including ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, are known for their diverse biological activities such as anti-inflammatory and antioxidant properties. These compounds are often explored in pharmaceutical research for their potential therapeutic applications.
Potential Applications:
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Pharmaceuticals: Potential use in drug development due to its interaction with biological targets.
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Materials Science: Could be used in the development of functional materials or as intermediates in organic synthesis.
Research Findings and Interaction Studies
Understanding the mechanism of action of ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves studying its interactions with biological macromolecules. Techniques like molecular docking simulations and binding affinity assays provide insights into its potential targets and therapeutic applications.
Interaction Studies:
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Molecular Docking: Helps in predicting how the compound interacts with proteins or nucleic acids.
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Binding Affinity Assays: Quantifies the strength of these interactions, crucial for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate. For example, 7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one also features a chromenone backbone but with different substituents.
Comparison Table:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Biphenyl and ester groups | Potential anti-inflammatory and antioxidant properties |
| 7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one | Ethyl and biphenyl substituents | Anti-inflammatory, antioxidant, and anticancer activities |
| Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]}propanoate | Tetrahydroquinoxaline moiety | Different biological activity profile due to quinoxaline structure |
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